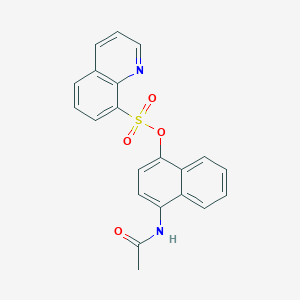
N-(3-acetylphenyl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)thiophene-2-sulfonamide, also known as ATS, is a chemical compound that belongs to the class of sulfonamide drugs. It is widely used in scientific research for its various applications in the field of medicine and biochemistry. ATS is a potent inhibitor of carbonic anhydrase, an enzyme that is involved in many physiological processes in the body.
作用机制
N-(3-acetylphenyl)thiophene-2-sulfonamide inhibits the activity of carbonic anhydrase by binding to its active site. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate and protons. By inhibiting carbonic anhydrase, N-(3-acetylphenyl)thiophene-2-sulfonamide reduces the production of bicarbonate and protons, which leads to a decrease in the production of aqueous humor in the eye, a decrease in the seizure threshold in the brain, and a decrease in the production of gastric acid in the stomach.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)thiophene-2-sulfonamide has various biochemical and physiological effects on the body. N-(3-acetylphenyl)thiophene-2-sulfonamide has been shown to reduce the production of aqueous humor in the eye, which makes it useful in the treatment of glaucoma. N-(3-acetylphenyl)thiophene-2-sulfonamide has also been shown to decrease the seizure threshold in the brain, which makes it useful in the treatment of epilepsy. N-(3-acetylphenyl)thiophene-2-sulfonamide has also been shown to decrease the production of gastric acid in the stomach, which makes it useful in the treatment of acid reflux and other gastrointestinal disorders.
实验室实验的优点和局限性
N-(3-acetylphenyl)thiophene-2-sulfonamide has several advantages and limitations for lab experiments. One advantage of N-(3-acetylphenyl)thiophene-2-sulfonamide is that it is a potent inhibitor of carbonic anhydrase, which makes it useful in the study of the role of carbonic anhydrase in various physiological processes. Another advantage of N-(3-acetylphenyl)thiophene-2-sulfonamide is that it is relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. One limitation of N-(3-acetylphenyl)thiophene-2-sulfonamide is that it has a relatively short half-life in the body, which makes it difficult to study its long-term effects. Another limitation of N-(3-acetylphenyl)thiophene-2-sulfonamide is that it has a narrow therapeutic index, which means that it can be toxic at high doses.
未来方向
There are several future directions for the study of N-(3-acetylphenyl)thiophene-2-sulfonamide. One future direction is the development of new analogs of N-(3-acetylphenyl)thiophene-2-sulfonamide that have improved pharmacokinetic and pharmacodynamic properties. Another future direction is the study of the role of carbonic anhydrase in various physiological processes, including the regulation of acid-base balance, the control of respiration, and the modulation of neuronal activity. Another future direction is the study of the potential therapeutic applications of N-(3-acetylphenyl)thiophene-2-sulfonamide in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, N-(3-acetylphenyl)thiophene-2-sulfonamide, or N-(3-acetylphenyl)thiophene-2-sulfonamide, is a potent inhibitor of carbonic anhydrase that has various applications in scientific research. N-(3-acetylphenyl)thiophene-2-sulfonamide is synthesized by the reaction of 3-acetylphenyl isothiocyanate with thiophene-2-amine, and it has been shown to have anti-inflammatory and analgesic properties. N-(3-acetylphenyl)thiophene-2-sulfonamide has various advantages and limitations for lab experiments, and there are several future directions for the study of N-(3-acetylphenyl)thiophene-2-sulfonamide. Overall, N-(3-acetylphenyl)thiophene-2-sulfonamide is a valuable tool for the study of carbonic anhydrase and its role in various physiological processes.
合成方法
N-(3-acetylphenyl)thiophene-2-sulfonamide can be synthesized by the reaction of 3-acetylphenyl isothiocyanate with thiophene-2-amine in the presence of a base. The reaction yields N-(3-acetylphenyl)thiophene-2-sulfonamide as a white crystalline solid, which can be purified by recrystallization. The purity of N-(3-acetylphenyl)thiophene-2-sulfonamide can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
N-(3-acetylphenyl)thiophene-2-sulfonamide has various applications in scientific research, especially in the field of medicine and biochemistry. N-(3-acetylphenyl)thiophene-2-sulfonamide is a potent inhibitor of carbonic anhydrase, which makes it useful in the treatment of glaucoma, epilepsy, and other neurological disorders. N-(3-acetylphenyl)thiophene-2-sulfonamide has also been shown to have anti-inflammatory and analgesic properties, which make it useful in the treatment of pain and inflammation.
属性
产品名称 |
N-(3-acetylphenyl)thiophene-2-sulfonamide |
|---|---|
分子式 |
C12H11NO3S2 |
分子量 |
281.4 g/mol |
IUPAC 名称 |
N-(3-acetylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H11NO3S2/c1-9(14)10-4-2-5-11(8-10)13-18(15,16)12-6-3-7-17-12/h2-8,13H,1H3 |
InChI 键 |
XDGLNKGXUBBIMP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CS2 |
规范 SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276962.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B276963.png)

![{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276971.png)
![[2-(Benzylamino)-2-oxoethoxy]acetic acid](/img/structure/B276974.png)
![2-[2-(4-Methylpiperazin-4-ium-1-yl)-2-oxoethoxy]acetate](/img/structure/B276979.png)

![5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B276985.png)

![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide](/img/structure/B276990.png)
![N-[3-(diethylamino)propyl]-8-quinolinesulfonamide](/img/structure/B276992.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide](/img/structure/B276993.png)

